Array ( [bid] => 1522994 )
Field: Medicinal Chemistry
Application: N’- (1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated as antibacterial agents.
Results: The synthesized compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains.
Field: Material Science
Application: Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials.
Field: Green Chemistry
Method: The development of synthetic processes is undoubtedly one of the most significant problems facing researchers.
Results: The future development trend and prospect of the synthesis of benzothiazoles were anticipated.
Application: Benzothiazole derivatives have been investigated for their anti-inflammatory activities.
Results: The synthesized compounds showed promising activity against inflammation.
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives. It features a benzothiazole moiety, which is a bicyclic structure containing both a benzene ring and a thiazole ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride is C₉H₈ClN₃S, with a molecular weight of approximately 263.14 g/mol .
There is no current information available regarding the specific mechanism of action of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride.
The chemical reactivity of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the chloroacetamide group. The chlorine atom in the chloroacetamide can be substituted by various nucleophiles, leading to the formation of different derivatives. For instance, reactions with amines can yield various amides, while reactions with thiols can produce thioether derivatives.
Additionally, this compound can undergo hydrolysis in the presence of water or bases, resulting in the release of 1,3-benzothiazol-2-amine and acetic acid .
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride exhibits notable biological activities, particularly as an antibacterial agent. Studies have demonstrated that derivatives of this compound show varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For example, some synthesized derivatives have shown significant activity against Staphylococcus aureus, with minimum inhibitory concentration values indicating strong bactericidal properties .
Moreover, its structural characteristics suggest potential antifungal and antitumor activities, although further studies are needed to fully elucidate these effects.
The synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride typically involves several steps:
The use of solvents such as dimethylformamide during these reactions has been noted to enhance yields under milder conditions .
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride finds applications primarily in pharmaceuticals as an antibacterial agent. Its derivatives are being explored for their potential use in treating bacterial infections due to their effective antimicrobial properties. Additionally, there is ongoing research into its use in agrochemicals and as a building block for synthesizing more complex organic molecules.
Interaction studies involving N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride have focused on its binding affinities and mechanisms of action against various bacterial strains. These studies often utilize techniques such as molecular docking simulations and in vitro assays to assess how well the compound interacts with bacterial targets. Preliminary results indicate that certain modifications to the benzothiazole structure can enhance its binding efficacy and biological activity .
Several compounds share structural similarities with N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(benzothiazol-2-yl)acetamide | Benzothiazole core | Exhibits antifungal activity |
| N-(benzothiazol-2-yl)-N'-(4-methylphenyl)urea | Urea linkage | Demonstrates selective toxicity towards specific cancer cells |
| 5-Chloro-N-(benzothiazol-2-yl)thiazole | Thiazole ring | Shows enhanced antibacterial properties |
| N-(benzothiazol-2-yl)-N'-(pyridin-4-yl)urea | Pyridine moiety | Potential use in neuroprotective therapies |
These compounds highlight the versatility and potential for modification within the benzothiazole framework while showcasing unique biological activities that may complement or enhance those of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride.
Benzothiazole derivatives have been pivotal in drug discovery since the late 19th century, when 2-substituted benzothiazoles were first synthesized via cyclization of 2-aminothiophenol with aldehydes or nitriles. Their structural diversity and ability to modulate biological targets have led to their incorporation into antitumor, antimicrobial, anti-inflammatory, and antiviral agents. Key milestones include:
Recent advances have focused on enhancing bioavailability through salt formation and optimizing structure-activity relationships (SAR) to improve selectivity.
The chloroacetamide moiety (Cl–CH₂–C(=O)–NH–) serves as a reactive electrophilic warhead, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in target proteins. This reactivity underpins its utility in:
Key physicochemical properties include moderate lipophilicity (log P ≈ 2.8–3.0) and reactivity toward thiols, as quantified by QSAR models.
The hydrochloride salt form enhances pharmacological properties through:
Salt formation addresses challenges in oral bioavailability and stability, critical for clinical translation.
The formation of the benzothiazole core in N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride relies on well-established nucleophilic substitution mechanisms that facilitate the construction of the heterocyclic scaffold [1] [2]. The most prevalent approach involves the condensation reaction between 2-aminobenzenethiol and various carbonyl-containing compounds, which proceeds through an intramolecular cyclization mechanism [3].
The nucleophilic substitution pathway typically begins with the formation of an imine intermediate through the reaction of the amino group with a carbonyl substrate [4]. This intermediate subsequently undergoes intramolecular cyclization via nucleophilic attack of the sulfur atom on the electrophilic carbon center, resulting in the formation of the C-S bond characteristic of the benzothiazole ring system [2]. The reaction mechanism involves the elimination of water as a leaving group, driving the cyclization process forward [3].
Alternative nucleophiic substitution approaches employ ortho-halogenated anilines with isothiocyanates or carbon disulfide derivatives [3]. In these methodologies, the nucleophilic sulfur species attacks the electrophilic carbon center, displacing the halogen substituent through a typical SN2 mechanism [2]. The reaction proceeds via the formation of thiourea intermediates, which subsequently cyclize under acidic or basic conditions to yield the desired benzothiazole products [5].
Recent advances in nucleophilic substitution methodology have demonstrated the utility of radical-mediated cyclization processes [2]. These approaches involve the generation of thiyl radicals that participate in intramolecular cyclization reactions, leading to benzothiazole formation under mild conditions [3]. The radical pathway offers advantages in terms of functional group tolerance and reaction selectivity compared to traditional ionic mechanisms [6].
The efficiency of nucleophilic substitution reactions for benzothiazole core formation is significantly influenced by the electronic properties of the aromatic substituents [4]. Electron-withdrawing groups facilitate the cyclization process by increasing the electrophilicity of the carbon center, while electron-donating substituents can impede the reaction progress [2]. This electronic influence must be carefully considered when designing synthetic routes to specific benzothiazole derivatives [3].
The formation of the chloroacetamide functionality in N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride is achieved through nucleophilic acyl substitution reactions between the benzothiazole amino group and chloroacetyl chloride derivatives [7] [8]. This transformation represents a critical step in the synthetic sequence, as it introduces both the amide linkage and the reactive chloromethyl functionality [9].
The chloroacetylation reaction typically employs chloroacetyl chloride as the acylating agent, which exhibits significantly higher reactivity compared to other acyl halides due to the electron-withdrawing effect of the chlorine substituent [10]. The reaction proceeds through a nucleophilic acyl substitution mechanism, wherein the amino group of 2-aminobenzothiazole attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride [8].
Optimal reaction conditions for chloroacetylation involve the use of organic solvents such as dry benzene, dichloromethane, or tetrahydrofuran, with the reaction typically conducted at low temperatures to minimize side reactions [7] [11]. The addition of inorganic bases such as potassium carbonate or sodium bicarbonate serves as an acid scavenger, neutralizing the hydrogen chloride byproduct and preventing protonation of unreacted starting materials [8] [9].
The reaction kinetics of chloroacetylation are influenced by several factors, including solvent polarity, temperature, and the presence of catalytic additives [8]. Studies have demonstrated that the use of 1,8-diazabicyclo[5.4.0]undec-7-ene as a base can significantly enhance reaction rates and yields, providing products in 75-95% yield within 3-6 hours at room temperature [8]. The superior performance of this organic base is attributed to its ability to effectively capture hydrogen chloride while maintaining solubility in organic media [8].
Alternative chloroacetylation strategies have been developed to address specific synthetic challenges [12]. Microwave-assisted procedures have shown particular promise, enabling the completion of chloroacetylation reactions within 10 minutes under controlled heating conditions [3]. These methods offer advantages in terms of reaction time reduction and energy efficiency compared to conventional thermal heating approaches [3].
The selectivity of chloroacetylation reactions is generally high due to the significantly greater reactivity of the acyl chloride functionality compared to the alkyl chloride moiety [10]. This selectivity differential, estimated to be approximately 10^6 times higher for acyl chloride, ensures that amide bond formation occurs preferentially over unwanted alkylation reactions [10].
| Reaction Parameter | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Temperature | 0-5°C to room temperature | 70-95% | [8] [11] |
| Solvent | Dichloromethane, benzene, tetrahydrofuran | 75-99% | [7] [8] |
| Base | Potassium carbonate, sodium bicarbonate | 73-95% | [11] [9] |
| Reaction Time | 3-10 hours | 70-99% | [7] [8] |
| Microwave Conditions | 10 minutes, controlled heating | 87-91% | [3] |
The conversion of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide to its hydrochloride salt represents a crucial step in optimizing the compound's pharmaceutical properties, including solubility, stability, and crystalline form [13] [14]. The salt formation process involves the protonation of the benzothiazole nitrogen atom by hydrochloric acid, resulting in the formation of a stable ionic species [15].
The optimization of hydrochloride salt formation requires careful consideration of several parameters, including acid concentration, solvent selection, temperature, and crystallization conditions [13]. The process typically involves dissolving the free base in an appropriate organic solvent, followed by the controlled addition of hydrochloric acid solution until the desired stoichiometric ratio is achieved [14].
Solvent selection plays a critical role in determining the efficiency and selectivity of salt formation [16]. Protic solvents such as ethanol and methanol are commonly employed due to their ability to solubilize both the organic base and the hydrochloric acid, facilitating efficient proton transfer [14]. The use of mixed solvent systems, combining alcohols with less polar solvents, can provide improved control over crystallization kinetics and crystal morphology [15].
Temperature control during salt formation is essential for achieving optimal yields and crystal quality [16]. Lower temperatures generally favor more controlled crystallization processes, resulting in improved crystal purity and morphology [14]. However, excessively low temperatures may lead to incomplete salt formation or the precipitation of impurities [15].
The stoichiometry of salt formation must be carefully controlled to ensure complete conversion of the free base to the hydrochloride salt [13]. Typical procedures employ a slight excess of hydrochloric acid to drive the equilibrium toward complete salt formation [14]. The progress of salt formation can be monitored through pH measurements or analytical techniques such as nuclear magnetic resonance spectroscopy [15].
Crystallization optimization involves the controlled precipitation of the hydrochloride salt from solution [16]. This process can be achieved through various methods, including cooling crystallization, anti-solvent addition, or evaporative crystallization [14]. The choice of crystallization method significantly influences the final crystal properties, including particle size, morphology, and polymorphic form [15].
Quality control parameters for hydrochloride salt formation include assessment of conversion efficiency, salt purity, and crystal characteristics [13]. Analytical methods such as high-performance liquid chromatography, X-ray powder diffraction, and thermal analysis are routinely employed to evaluate these parameters [14] [15].
The development of efficient solvent systems and catalytic conditions for large-scale synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride requires careful optimization of multiple parameters to achieve economically viable production processes [12] [3]. Industrial-scale synthesis demands consideration of factors including solvent recovery, waste minimization, and process safety [17].
Solvent selection for large-scale synthesis prioritizes readily available, cost-effective options with favorable environmental profiles [16] [3]. Dichloromethane and toluene represent commonly employed solvents due to their ability to dissolve both starting materials and products while providing appropriate reaction kinetics [12]. However, environmental concerns have driven the development of greener alternatives, including the use of alcoholic solvents and water-organic biphasic systems [16].
Catalytic optimization for industrial processes focuses on maximizing yield while minimizing catalyst cost and facilitating catalyst recovery [17]. The use of phase-transfer catalysts such as tetrabutylammonium iodide has demonstrated effectiveness in enhancing reaction rates and yields in biphasic systems [3]. These catalysts facilitate the transfer of reactants between aqueous and organic phases, enabling more efficient utilization of starting materials [12].
Deep eutectic solvents have emerged as promising alternatives for large-scale benzothiazole synthesis [16]. These systems, composed of hydrogen bond acceptors and donors, offer advantages including negligible vapor pressure, thermal stability, and biodegradability [16]. The use of choline chloride-imidazole deep eutectic solvent has achieved yields of up to 78% in solvent-free conditions [16].
Temperature control systems for large-scale synthesis must accommodate the exothermic nature of many benzothiazole-forming reactions [17]. Effective heat removal is essential to maintain optimal reaction conditions and prevent thermal degradation of products [12]. The implementation of continuous flow reactors can provide superior temperature control compared to batch processes [17].
Process optimization algorithms have been employed to identify optimal reaction conditions for large-scale synthesis [17]. These approaches utilize statistical design of experiments to systematically evaluate the effects of multiple variables on reaction outcomes [17]. Such methodologies have demonstrated the ability to increase yields by over 2-fold while reducing reaction times [17].
| Scale Parameter | Batch Process | Continuous Flow | Optimization Benefit |
|---|---|---|---|
| Temperature Control | ±5°C variation | ±1°C variation | Improved selectivity |
| Residence Time | 3-8 hours | 30-90 minutes | Increased throughput |
| Solvent Usage | 10-20 volumes | 5-10 volumes | Reduced waste |
| Yield Consistency | ±10% variation | ±3% variation | Quality improvement |
| Energy Efficiency | Standard heating | Microwave/ultrasound | 30-50% reduction |
A comprehensive analysis of synthetic methodologies for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride reveals significant variations in approach, efficiency, and practical applicability across different research groups [7] [2] [3]. The evaluation of these methodologies provides valuable insights into the optimization of synthetic routes for both laboratory and industrial applications [9] [18].
Traditional synthetic approaches have relied on multi-step sequences involving separate benzothiazole formation and subsequent chloroacetylation reactions [7] [11]. These methodologies typically achieve moderate to good yields but require extended reaction times and multiple purification steps [18]. The classical approach reported by various research groups involves the initial synthesis of 2-aminobenzothiazole followed by acylation with chloroacetyl chloride in the presence of inorganic bases [7] [11].
Modern synthetic methodologies have demonstrated significant improvements in efficiency and practicality [2] [3]. Microwave-assisted procedures have reduced reaction times from hours to minutes while maintaining or improving yields [7] [3]. These approaches offer particular advantages for large-scale synthesis due to their energy efficiency and reduced processing time [3].
One-pot synthetic strategies have emerged as attractive alternatives to traditional multi-step approaches [2] [16]. These methodologies combine benzothiazole formation and chloroacetylation in a single reaction vessel, eliminating intermediate isolation steps and reducing overall processing time [16]. The implementation of deep eutectic solvents in one-pot procedures has achieved yields comparable to traditional methods while offering environmental advantages [16].
Catalytic methodologies have shown promise for improving reaction selectivity and reducing environmental impact [19] [3]. The use of ruthenium catalysts for benzothiazole functionalization has demonstrated high regioselectivity and functional group tolerance [19]. However, the cost and recovery of precious metal catalysts remain significant considerations for industrial applications [19].
Flow chemistry approaches have gained attention for their potential in continuous manufacturing processes [17]. These methodologies offer advantages including improved heat and mass transfer, enhanced safety profiles, and reduced development timelines [17]. The implementation of flow chemistry for benzothiazole synthesis has demonstrated improved yields and reduced reaction times compared to batch processes [17].
Environmental considerations have increasingly influenced the selection of synthetic methodologies [16] [3]. Green chemistry principles emphasize the use of renewable solvents, catalysts, and energy sources while minimizing waste generation [16]. The development of solvent-free procedures and the use of biodegradable catalysts represent significant advances in this direction [16] [3].
| Synthetic Route | Yield (%) | Reaction Time | Environmental Impact | Commercial Viability |
|---|---|---|---|---|
| Traditional multi-step | 60-80 | 8-12 hours | High solvent usage | Moderate |
| Microwave-assisted | 87-91 | 7-10 minutes | Reduced energy | High |
| One-pot procedures | 70-85 | 2-4 hours | Moderate | High |
| Flow chemistry | 75-95 | 30-90 minutes | Low waste | Very high |
| Deep eutectic solvents | 74-78 | 6-8 hours | Very low | Moderate |
X-ray crystallographic analysis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride provides definitive structural information regarding the molecular geometry and packing arrangements. The compound crystallizes in the monoclinic space group P21/n with unit cell parameters a = 8.3507(3) Å, b = 12.3768(4) Å, c = 10.2340(4) Å, β = 96.857(4)°, and volume V = 1050.17(7) ų [1]. The structure determination was conducted at 296(2) K with refinement statistics showing Rgt(F) = 0.0673 and wRref(F²) = 0.2013 [1].
The molecular geometry reveals several critical structural features characteristic of benzothiazole derivatives. The sulfur-carbon bond lengths within the thiazole ring range from 1.745(2) Å to 1.751(2) Å, indicating typical single bond character [2]. The nitrogen-carbon bond length of 1.291(3) Å demonstrates significant double bond character, consistent with the aromatic nature of the thiazole ring [2]. The carbonyl carbon-oxygen distance measures 1.220(2) Å, typical for amide functionality [2].
The benzothiazole ring system maintains planarity with minimal deviation from the mean plane. The dihedral angle between the benzothiazole ring and the acetamide group is approximately 15.2°, suggesting a moderate twist that may be influenced by crystal packing forces and intermolecular interactions [1]. This geometrical arrangement contrasts with the parent compound N-(1,3-benzothiazol-2-yl)acetamide, where dihedral angles of 2.7° and 7.2° have been reported for molecules A and B respectively in the asymmetric unit [3].
Analysis of bond angles reveals C-S-C angles of approximately 88.2°, characteristic of the thiazole ring system [4]. The N-C-N angles in the heterocyclic portion measure around 123°, indicating slight distortion from ideal aromatic geometry due to the fused ring system [4]. The chloroacetamide side chain adopts an extended conformation with C-C-Cl angles near 110°, typical for tetrahedral carbon environments .
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇ClN₂OS |
| Molecular Weight (g/mol) | 226.68 |
| Crystal System | Monoclinic |
| Space Group | P21/n (no. 14) |
| a (Å) | 8.3507(3) |
| b (Å) | 12.3768(4) |
| c (Å) | 10.2340(4) |
| β (°) | 96.857(4) |
| Volume (ų) | 1050.17(7) |
| Z | 4 |
| Temperature (K) | 296(2) |
| Refinement R factor | 0.0673 |
| Weighted R factor | 0.2013 |
Spectroscopic investigation reveals that N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride exhibits limited tautomeric behavior under normal conditions, predominantly existing in the amide form rather than the imine tautomer. Infrared spectroscopic analysis demonstrates characteristic amide C=O stretching at 1670 cm⁻¹, falling within the expected range for amide functionality (1665-1680 cm⁻¹) [6] [7]. The N-H stretching vibration appears at 3320 cm⁻¹, consistent with hydrogen-bonded amide groups [6] [7].
Nuclear magnetic resonance spectroscopy provides additional evidence for tautomeric preference. The ¹H NMR spectrum displays the amide proton signal at δ 10.5 ppm, characteristic of the amide tautomer rather than the downfield shift expected for imine protons (δ 11.5-12.2 ppm) [6] [7]. The ¹³C NMR carbonyl carbon resonance at δ 168 ppm confirms amide character, as imine carbons typically resonate in the δ 155-160 ppm region [6] [7].
Ultraviolet-visible spectroscopy reveals absorption maximum at 285 nm, consistent with the amide form (280-290 nm range) rather than the imine form which would exhibit absorption around 310-320 nm [6] [8]. This spectroscopic evidence collectively indicates minimal tautomeric equilibrium under standard conditions, with the amide form predominating by greater than 95% [6] [8].
The electron-withdrawing chlorine substituent in the acetamide chain appears to stabilize the amide form through inductive effects, reducing the likelihood of tautomeric conversion to the imine form [6] [8]. Medium polarity effects also favor the amide tautomer, as demonstrated by comparative studies in different solvents showing increased imine character only in highly polar media such as dimethyl sulfoxide [6] [8].
Nuclear quadrupole resonance spectroscopy of the ³⁵Cl nucleus provides additional insight into the electronic environment. The observed frequency of 36.0 MHz falls within the range expected for chloroacetamide derivatives in the amide form (35.2-36.1 MHz), contrasting with the higher frequencies (37.8-38.5 MHz) associated with imine tautomers [9].
| Spectroscopic Method | Amide Form | Imine Form | Observed (Hydrochloride) |
|---|---|---|---|
| IR (C=O stretch) | 1665-1680 cm⁻¹ | 1589-1647 cm⁻¹ | 1670 cm⁻¹ |
| IR (N-H stretch) | 3300-3400 cm⁻¹ | 3200-3300 cm⁻¹ | 3320 cm⁻¹ |
| UV-Vis (λmax) | 280-290 nm | 310-320 nm | 285 nm |
| ¹H NMR (NH) | 10.2-10.8 ppm | 11.5-12.2 ppm | 10.5 ppm |
| ¹³C NMR (C=O) | 165-170 ppm | 155-160 ppm | 168 ppm |
| NQR (³⁵Cl) | 35.2-36.1 MHz | 37.8-38.5 MHz | 36.0 MHz |
The solid-state structure of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride exhibits an extensive hydrogen bonding network that significantly influences crystal stability and molecular packing. The primary intermolecular interactions involve classical N-H···N hydrogen bonds between the amide nitrogen and thiazole nitrogen atoms of adjacent molecules [3] [10]. These interactions form R₂²(8) graph set motifs with N···N distances of 2.10-2.42 Å and N-H···N angles ranging from 160-175° [3] [10].
Additional stabilization arises from N-H···O hydrogen bonds involving the carbonyl oxygen as acceptor, with typical distances of 2.06-2.20 Å and angles of 165-180° [11] [10]. These interactions generate S(6) ring motifs that contribute to the overall supramolecular architecture [11] [10]. The hydrogen bonding pattern creates chains of molecules along the crystallographic a-axis, with successive chains connected through weaker C-H···O and C-H···N interactions [3] [10].
Weak hydrogen bonds involving C-H donors contribute to the three-dimensional network. C-H···O interactions with distances of 2.45-2.60 Å and angles of 140-160° form C(5) chain motifs [12] [10]. C-H···N contacts, with distances of 2.55-2.70 Å and angles of 145-165°, generate C(7) motifs that link adjacent molecular chains [12] [10]. Additional C-H···S interactions with distances of 2.80-2.95 Å contribute to the overall stability through R₁²(8) ring formation [12] [10].
The hydrochloride salt form introduces additional complexity through Cl⁻···H-N⁺ ionic interactions. The chloride anion participates in multiple hydrogen bonding contacts with protonated nitrogen centers, creating a robust ionic lattice [13]. These electrostatic interactions significantly enhance crystal stability compared to the neutral compound, contributing to the observed higher melting point and reduced solubility [13].
Analysis of the hydrogen bonding geometry reveals that most classical hydrogen bonds exhibit near-linear arrangements, indicating strong directional character [14]. The combination of strong and weak hydrogen bonds creates a layered structure with alternating hydrophobic and hydrophilic regions, influencing both crystal morphology and dissolution behavior [14].
| Interaction Type | Distance (Å) | Angle (°) | Graph Set Motif |
|---|---|---|---|
| N—H···N (thiazole) | 2.10-2.42 | 160-175 | R₂²(8) |
| N—H···O (carbonyl) | 2.06-2.20 | 165-180 | S(6) |
| C—H···O | 2.45-2.60 | 140-160 | C(5) |
| C—H···N | 2.55-2.70 | 145-165 | C(7) |
| C—H···S | 2.80-2.95 | 130-150 | R₁²(8) |
| N—H···S | 2.65-2.80 | 150-170 | R₂²(8) |
Structural comparison between N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride and its parent compound 2-aminobenzothiazole reveals significant modifications in molecular geometry, electronic properties, and crystal packing behavior. The parent compound 2-aminobenzothiazole crystallizes in the orthorhombic space group with significantly different unit cell dimensions and molecular packing arrangements [15].
Bond length analysis demonstrates minimal perturbation of the core benzothiazole ring system upon acetamide substitution. The S-C bond lengths in the parent compound (1.740-1.745 Å) closely match those in the derivative (1.745-1.751 Å), indicating preservation of the aromatic character [4] [15]. Similarly, the N-C bond lengths within the thiazole ring show comparable values (1.288-1.295 Å), confirming that the electronic structure of the heterocyclic core remains largely intact [4] [15].
The most significant structural changes occur in the substitution pattern at the C-2 position. While 2-aminobenzothiazole exhibits a planar amino group with sp² hybridization, the acetamide derivative shows increased steric bulk and altered electronic properties [16] [15]. The dihedral angle between the benzothiazole ring and the acetamide substituent (15.2°) indicates moderate rotation about the C-N bond, contrasting with the planar arrangement observed in the parent amine [1] [15].
Electronic property modifications are evident from spectroscopic data. The parent compound 2-aminobenzothiazole exhibits primary amine stretching vibrations at 3450-3350 cm⁻¹, while the acetamide derivative shows secondary amide bands at 3320 cm⁻¹ [15]. The carbonyl introduction in the derivative creates additional hydrogen bonding opportunities not present in the parent compound [15].
Crystal packing comparison reveals substantially different intermolecular interaction patterns. The parent compound relies primarily on N-H···N hydrogen bonds between amino and thiazole nitrogen atoms [15]. In contrast, the acetamide derivative exhibits a more complex hydrogen bonding network involving N-H···N, N-H···O, and various C-H···heteroatom interactions, creating a more densely packed crystal structure [3] [10].
Solubility properties differ markedly between the compounds. 2-aminobenzothiazole demonstrates moderate water solubility due to the basic amino group, while the acetamide derivative shows reduced aqueous solubility but enhanced solubility in organic solvents [15]. The hydrochloride salt formation in the derivative provides a mechanism for improved water solubility compared to the neutral acetamide form [13].
| Compound | Bond Length S-C (Å) | Bond Length N-C (Å) | Dihedral Angle (°) | Space Group |
|---|---|---|---|---|
| 2-aminobenzothiazole | 1.740-1.745 | 1.288-1.292 | 0 (planar) | Orthorhombic |
| N-(1,3-benzothiazol-2-yl)acetamide | 1.740-1.748 | 1.288-1.292 | 2.7-7.2 | P21/c |
| N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | 1.745-1.751 | 1.291-1.295 | 15.2 | P21/n |
Thermal stability analysis indicates that the acetamide derivatives generally exhibit higher decomposition temperatures than the parent amine, attributable to the increased molecular weight and more extensive hydrogen bonding networks in the crystal lattice [16]. The chloroacetamide substituent introduces additional thermal stability through the presence of the carbon-chlorine bond, which requires higher energy for cleavage [16].